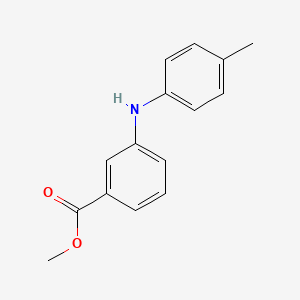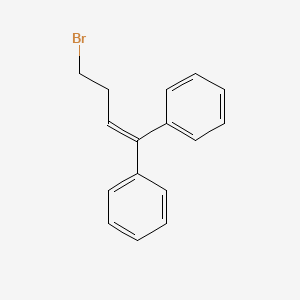
Methyl 3-(p-tolylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(p-tolylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl group attached to the nitrogen atom of the aniline moiety and a benzoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(p-tolylamino)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method is the direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids . The reaction conditions often include the use of solid acids such as zirconium metal catalysts fixed with titanium, which have shown high activity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar esterification processes. The use of recoverable solid acids is preferred due to their strong acidity and insolubility in organic solvents, making them reusable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(p-tolylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and other strong oxidizers.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include nitrobenzoates, aminobenzoates, and various substituted benzoates, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 3-(p-tolylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(p-tolylamino)benzoate involves its interaction with specific molecular targets. For example, in aminolysis reactions, the compound undergoes nucleophilic attack by ammonia, leading to the formation of amides. The transition state structures and energies indicate that the catalytic role of ammonia facilitates proton-transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
- Methyl 3-nitrobenzoate
Uniqueness
Methyl 3-(p-tolylamino)benzoate is unique due to the presence of the methylanilino group, which imparts distinct chemical properties and reactivity compared to other benzoates.
Propiedades
Número CAS |
575446-42-3 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
methyl 3-(4-methylanilino)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-14-5-3-4-12(10-14)15(17)18-2/h3-10,16H,1-2H3 |
Clave InChI |
HLGUTEDXNDCAFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Chlorophenyl)methyl]hydroxylamine](/img/structure/B8694008.png)




![1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium](/img/structure/B8694048.png)
![3-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B8694053.png)




![8-Pyrido[2,3-b]pyrazin-7-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B8694098.png)
